molecular formula C10H8BrNO3 B1606031 Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 54802-09-4

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1606031
CAS No.: 54802-09-4
M. Wt: 270.08 g/mol
InChI Key: OVAAPYPWGNIIPF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a brominated benzofuran derivative with a molecular formula of C${10}$H${8}$BrNO$_{3}$ and a molecular weight of 286.08 g/mol. Its structure features a benzofuran core substituted with an amino group at position 3, a bromine atom at position 5, and a methyl ester at position 2. The amino group enhances hydrogen-bonding interactions, while the bromine atom offers a site for cross-coupling reactions.

Properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPYPWGNIIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358637
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54802-09-4
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules. Specific information on how such factors influence the action of methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is currently unavailable.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinity and structural compatibility. The compound’s bromine and amino groups are crucial for these interactions, as they facilitate the formation of hydrogen bonds and other non-covalent interactions with the target enzymes and proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, more pronounced effects are observed, including changes in enzyme activity, gene expression, and cellular metabolism. High doses of this compound can lead to toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of intermediates and energy carriers.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of the compound within these compartments influences its interactions with target biomolecules and its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production. Additionally, the compound can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (MABFC) is a compound of increasing interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

MABFC features a benzofuran core with an amino group and a bromine atom, which are critical for its biological interactions. The presence of these functional groups facilitates binding to various enzymes and proteins, impacting their activity.

Biochemical Interactions

MABFC has been shown to interact with several enzymes, influencing metabolic pathways significantly. Key findings include:

  • Enzyme Inhibition : MABFC inhibits specific enzymes involved in metabolic processes, leading to altered metabolic fluxes. For instance, it affects glycolytic enzymes, reducing glucose metabolism and energy production.
  • Gene Expression Modulation : The compound influences gene expression related to cell cycle regulation, apoptosis, and other cellular functions. It has been observed to alter the expression levels of genes that control these processes.

The molecular mechanisms through which MABFC exerts its effects include:

  • Binding Interactions : MABFC binds to active sites of target enzymes, modulating their catalytic activities. This binding is facilitated by hydrogen bonds formed between the compound's amino and bromine groups and the enzyme's active site.
  • Subcellular Localization : After entering the cell, MABFC can localize in various compartments such as the cytoplasm and nucleus, where it interacts with transcription factors to influence gene expression.

Biological Activity in Cell Lines

Recent studies have demonstrated that MABFC exhibits significant antiproliferative activity across various cancer cell lines. For example:

  • Anticancer Activity : MABFC showed promising results against human myeloid leukemia cell lines (HL-60 and U937), with effective inhibition of cell proliferation at low concentrations (around 100 nM). The compound's potency was enhanced when specific structural modifications were made to its benzofuran ring .
  • Cytotoxicity Profiles : When tested against a panel of cancer cell lines, MABFC demonstrated a broad spectrum of activity, inhibiting growth in approximately 70% of the evaluated lines with GI50 values significantly lower than many standard chemotherapeutics .

Dosage Effects and Toxicity

The effects of MABFC are dose-dependent:

  • Low vs. High Doses : At lower doses, MABFC exhibits minimal effects on cellular function; however, as the dosage increases, more pronounced effects are observed. High doses can lead to cytotoxicity and apoptosis in certain cell types.
  • Threshold Effects : Research indicates that there exists an optimal dosage range for MABFC that maximizes its biological activity while minimizing toxicity. This threshold is crucial for potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of MABFC:

StudyFocusKey Findings
Enzyme InteractionInhibits key metabolic enzymes affecting glycolysis.
Antiproliferative ActivitySignificant growth inhibition in leukemia cell lines with low GI50 values.
Structural ModificationsEnhancements in activity observed with specific substitutions on benzofuran ring.

Comparison with Similar Compounds

Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

  • Molecular Formula: C${11}$H${10}$BrNO$_{3}$
  • Molecular Weight : 284.11 g/mol
  • Key Differences: The ethyl ester group (COOCH$2$CH$3$) replaces the methyl ester (COOCH$3$), slightly increasing molecular weight but reducing polarity. Crystallographic Data: Crystallizes in a monoclinic system (space group P2$1$/c) with unit cell parameters a = 5.775 Å, b = 25.550 Å, c = 7.640 Å, and β = 98.292° . Hydrogen bonding between the amino group and adjacent molecules stabilizes the crystal lattice, suggesting higher thermal stability compared to methyl esters.

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

  • Molecular Formula: C${11}$H$9$BrClNO$_{3}$
  • Molecular Weight : 329.56 g/mol
  • Bromine at position 7 instead of 5 alters electronic distribution, which may influence reactivity in cross-coupling reactions .

Cyanomethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate

  • Molecular Formula: C${12}$H$8$BrNO$_{3}$
  • Molecular Weight : 292.97 g/mol
  • Key Differences: Replaces the amino group with a methyl group at position 3, eliminating hydrogen-bonding capability and reducing solubility in polar solvents. Cyanomethyl ester (COOCH$_2$CN) introduces a nitrile functional group, enabling reactivity in nucleophilic additions or hydrolysis to carboxylic acids .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate 3-NH$2$, 5-Br, 2-COOCH$3$ C${10}$H$8$BrNO$_3$ 286.08 Amino group enhances H-bonding and solubility
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate 3-NH$2$, 5-Br, 2-COOCH$2$CH$_3$ C${11}$H${10}$BrNO$_3$ 284.11 Monoclinic crystal system; hydrogen-bonded lattice
Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate 3-NH$2$, 5-Cl, 7-Br, 2-COOCH$2$CH$_3$ C${11}$H$9$BrClNO$_3$ 329.56 Increased lipophilicity; dual halogenation
Cyanomethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate 3-CH$3$, 5-Br, 2-COOCH$2$CN C${12}$H$8$BrNO$_3$ 292.97 Nitrile group enables further functionalization

Research Findings and Implications

  • Reactivity: Bromine at position 5 in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate .
  • Solubility: The amino group in this compound improves solubility in polar solvents compared to the methyl-substituted analog .
  • Biological Activity: Amino-substituted benzofurans are often explored for antimicrobial or anticancer properties, whereas halogen-rich derivatives may exhibit enhanced bioavailability due to increased lipophilicity .
  • Crystallography: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate’s monoclinic packing suggests robust intermolecular interactions, which could inform co-crystal design for drug formulation .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins from substituted benzofuran-3-carboxylic acids or their methyl esters, such as 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid or methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. These compounds serve as platforms for selective halogenation and amination steps to introduce the bromine atom at the 5-position and the amino group at the 3-position of the benzofuran ring system.

Methylation and Esterification of Benzofuran Precursors

  • Methylation of Hydroxy Group : The phenolic hydroxyl group at position 5 is methylated using dimethyl sulfate in the presence of potassium carbonate in acetone under reflux conditions. This reaction typically proceeds for 5 to 48 hours depending on reagent excess, yielding methyl ethers with high purity.

  • Ester Formation : The carboxylic acid group is esterified or directly used as methyl ester derivatives to facilitate subsequent halogenation and amination reactions.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, K2CO3, (CH3O)2SO4 Reflux in acetone, 48 h ~78-87% Methylation of hydroxy and carboxyl groups; purified by silica gel chromatography

Selective Bromination at the 5-Position

  • Direct Bromination : Bromine (Br2) is added dropwise to a solution of the methylated benzofuran ester in chloroform at room temperature. This halogenation targets the aromatic ring, predominantly at the 5-position due to electronic and steric effects.

  • Use of N-Bromosuccinimide (NBS) : For bromomethylation at the 2-position methyl group, NBS in the presence of catalytic benzoyl peroxide is employed under reflux in carbon tetrachloride. This step is crucial for introducing bromine adjacent to the benzofuran ring, facilitating further functionalization.

Reaction Summary:

Step Reagents & Conditions Product Description Yield (%)
Aromatic bromination Br2 in CHCl3, room temp, 8 h Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate ~60%
Bromomethylation NBS, benzoyl peroxide, CCl4, reflux, 8 h Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate High

Notes: Excess bromine can lead to polybrominated products, requiring careful control of stoichiometry.

Amination to Introduce the 3-Amino Group

  • Nucleophilic Substitution : The bromomethyl intermediate is reacted with appropriate amines (e.g., ammonia or primary amines) in acetone with powdered anhydrous potassium carbonate as a base under reflux for 16–24 hours. This step replaces the bromine atom with an amino group.

  • Hydrochloride Salt Formation : The amino derivatives are often converted to their hydrochloride salts by crystallization from methanol to improve stability and facilitate purification.

Typical Procedure:

Reagents & Conditions Outcome Yield (%)
Amines, K2CO3, acetone, reflux 16-24 h Aminoalkyl benzofuran derivatives Moderate to high
Crystallization from methanol (HCl salt formation) Purified amino hydrochloride salts

One-Pot Synthesis Alternatives

Recent advances include one-pot C–C and C–O bond-forming strategies at room temperature using 2-bromoacetophenone derivatives and potassium carbonate in DMF solvent, resulting in rapid formation of 3-amino benzofuran derivatives. Although this method is more general for 3-amino-2-aroyl benzofurans, it demonstrates potential for adaptation toward methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Yield (%) Reference
1 Methylation Dimethyl sulfate, K2CO3, acetone, reflux Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate 78-87
2 Aromatic Bromination Br2 in CHCl3, room temperature, 8 h Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate ~60
3 Bromomethylation NBS, benzoyl peroxide, CCl4, reflux, 8 h Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate High
4 Amination Amines, K2CO3, acetone, reflux 16-24 h This compound (hydrochloride salt) Moderate-High
5 One-pot synthesis (alternative) 2-bromoacetophenone, K2CO3, DMF, RT, 10-20 min 3-amino benzofuran derivatives Not specified

Analytical and Structural Characterization

  • NMR Spectroscopy : Proton and carbon NMR data confirm substitution patterns and purity of intermediates and final products.

  • Elemental Analysis : CHN elemental analyses verify composition consistency with expected structures.

  • X-ray Crystallography : Single crystal X-ray diffraction has been used to elucidate molecular and crystal structures of intermediates, confirming substitution sites and molecular conformations.

Research Findings and Notes

  • The regioselectivity of bromination favors the 5-position on the benzofuran ring due to electronic factors.

  • Methylation of the hydroxy group prior to bromination improves selectivity and yield.

  • Amination via nucleophilic substitution on bromomethyl intermediates is efficient and yields stable amino derivatives.

  • One-pot methods offer rapid synthesis but may require adaptation for specific substitution patterns like 5-bromo.

  • Purification by silica gel chromatography and crystallization ensures high purity suitable for further applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 2
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

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